16,19-Dihydroxy-4-androsten-3,17-dione
Description
Structure
3D Structure
Properties
CAS No. |
60385-81-1 |
|---|---|
Molecular Formula |
C19H26O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S,16R)-16-hydroxy-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h8,13-16,20,22H,2-7,9-10H2,1H3/t13-,14+,15+,16-,18+,19-/m1/s1 |
InChI Key |
AWFCHTZPCGZPQD-ROSLGNJOSA-N |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=O)CCC34CO |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=CC(=O)CC[C@]34CO |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=O)CCC34CO |
Synonyms |
16,19-DHAD 16,19-dihydroxy-4-androsten-3,17-dione 16,19-dihydroxyandrost-4-ene-3,17,-dione 16alpha,19-dihydroxy-4-androstene-3,17-dione 16alpha,19-dihydroxyandrostenedione |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations of 16,19 Dihydroxy 4 Androsten 3,17 Dione
Advanced Spectroscopic Characterization Techniques for Structural Confirmation in Research
The definitive structural confirmation of 16,19-Dihydroxy-4-androsten-3,17-dione in a research setting relies on a suite of advanced spectroscopic techniques. While a complete dataset for this specific molecule is not widely published, the established methodologies for steroid characterization provide a clear blueprint for its analysis. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the steroid. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
¹H NMR: The proton spectrum would provide initial information on the types of protons present (vinylic, allylic, carbinol, methyl, etc.) and their local electronic environments. The single vinylic proton at C-4 would appear as a characteristic singlet or narrow multiplet in the downfield region. The protons attached to the hydroxyl-bearing carbons (C-16 and C-19) would also exhibit distinct chemical shifts.
¹³C NMR: The carbon spectrum would reveal the total number of carbon atoms, confirming the C19 steroid skeleton. The positions of the carbonyl carbons (C-3 and C-17), the olefinic carbons of the A-ring (C-4 and C-5), and the hydroxyl-substituted carbons (C-16 and C-19) would be readily identifiable by their characteristic chemical shifts.
2D NMR Techniques: To assemble the complete structural puzzle, a series of 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment maps out the ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within individual rings of the steroid nucleus.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl groups and methyl groups.
Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei in this compound
| Nucleus | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C-3 | - | ~199 |
| C-4 | ~5.8 | ~124 |
| C-5 | - | ~170 |
| C-16 | ~4.5 (assuming 16α-OH) | ~75 |
| C-17 | - | ~220 |
| C-18 (CH₃) | ~0.9 | ~14 |
| C-19 (CH₂OH) | ~3.7-4.0 | ~65 |
Note: These are estimated chemical shift ranges based on known data for similar steroid structures. Actual values would need to be determined experimentally.
Mass Spectrometry (MS) provides the molecular weight of the compound and crucial information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition with high accuracy. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been utilized for the identification of this compound, particularly after derivatization to increase volatility. The fragmentation pattern in MS would likely show characteristic losses of water molecules from the hydroxyl groups and cleavages of the steroid rings.
Stereochemical Aspects of Hydroxyl Group Placement at C-16 and C-19 and their Implications for Molecular Interactions
The hydroxyl group at C-19 is attached to a primary carbon, and therefore does not have stereoisomers in the same way as a hydroxyl on a chiral center within the ring system. However, its orientation relative to the steroid nucleus is of conformational importance.
The hydroxyl group at C-16, a chiral center, can exist in two epimeric forms: 16α or 16β. The α-configuration denotes that the hydroxyl group is oriented below the plane of the D-ring, while the β-configuration indicates it is above the plane. Research has identified the presence of 16α,19-dihydroxyandrostenedione in biological systems. This specific stereoisomer, 16α,19-Dihydroxy-4-androsten-3,17-dione , has a defined three-dimensional structure.
The implications of this stereochemistry are significant:
Molecular Shape: The 16α-hydroxyl group introduces a polar, hydrogen-bonding capable group on the α-face of the steroid. This alters the surface topology of the molecule compared to its 16β-epimer or the unsubstituted parent compound.
Intermolecular Interactions: The spatial arrangement of the 16α- and 19-hydroxyl groups creates a specific pattern of hydrogen bond donors and acceptors. This pattern dictates how the molecule can dock into a binding pocket of a protein. A change from the 16α to the 16β configuration would place the hydroxyl group in a different region of space, potentially preventing or altering such interactions.
Conformational Analysis and Molecular Dynamics Simulations of this compound
While the covalent structure of this compound is defined, the molecule is not static. It possesses conformational flexibility, primarily through ring puckering and rotation of substituent groups. Understanding this dynamic behavior is the domain of conformational analysis and molecular dynamics (MD) simulations.
Conformational Analysis aims to identify the stable, low-energy conformations of the molecule. The steroid nucleus is relatively rigid, but each ring can adopt different puckered forms.
A-Ring: The presence of the Δ⁴ double bond and the C-3 ketone results in the A-ring typically adopting a "sofa" or "1,2-diplanar" conformation.
B-Ring and C-Ring: These six-membered rings generally maintain stable chair conformations.
D-Ring: The five-membered D-ring is more flexible and can adopt various envelope or twist conformations, which can be influenced by the substituents at C-16 and C-17.
Expected Low-Energy Conformations of the A-Ring in 4-en-3-one Steroids
| Conformation | Description |
| 1α-Sofa | C-1 is out of the plane formed by the other five atoms. |
| 2β-Sofa | C-2 is out of the plane formed by the other five atoms. |
| 1,2-Diplanar | C-1 and C-2 are displaced on opposite sides of the plane of the other four atoms. |
Molecular Dynamics (MD) Simulations provide a powerful computational tool to study the dynamic behavior of the molecule over time. In an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are solved to track the trajectory of each atom. This allows for the exploration of the conformational landscape and the study of how the molecule behaves in a simulated environment (e.g., in water or a lipid bilayer).
For this compound, MD simulations could be used to:
Determine the preferred conformations of the D-ring and the rotamers of the C-19 hydroxymethyl group.
Analyze the stability and dynamics of potential intramolecular hydrogen bonds.
Simulate the interaction of the steroid with a target protein, providing insights into the binding process and the specific intermolecular interactions that stabilize the complex.
These computational approaches, when combined with experimental data from techniques like NOESY, provide a detailed and dynamic picture of the three-dimensional structure of this compound.
Biosynthesis and Endogenous Occurrence of 16,19 Dihydroxy 4 Androsten 3,17 Dione
Pathways of Formation from Precursor Steroids in Mammalian Systems
The formation of 16,19-Dihydroxy-4-androsten-3,17-dione in mammals is intricately linked to the metabolic pathways of C19 steroids. It arises from the principal adrenal and gonadal steroid, androstenedione (B190577), through specific enzymatic modifications.
This compound is recognized as a metabolite within the complex network of steroidogenesis, particularly in the pathway leading to estrogens. The precursor, androstenedione, is a central branch-point steroid that can be converted into both androgens and estrogens. foodb.caresearchgate.net The initial and rate-limiting step in the conversion of androgens to estrogens is the 19-hydroxylation of androstenedione to form 19-hydroxy-4-androstene-3,17-dione. nih.govbiosynth.com This molecule is a key intermediate that undergoes further oxidation by the same enzyme complex to eventually yield estrone (B1671321). mdpi.com
The subsequent or concurrent hydroxylation at the C-16 position leads to the formation of 16,19-dihydroxylated compounds. The synthesis of 16α,19-dihydroxy-4-androstene-3,17-dione and related compounds has been documented, with these molecules being investigated as potential intermediates in the biosynthesis of estriol (B74026), a major estrogen in pregnancy. nih.govnih.gov This dual hydroxylation signifies a specific metabolic route that modifies the biological activity and fate of the parent androstenedione molecule.
The introduction of hydroxyl groups onto the steroid nucleus is primarily catalyzed by a superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes. mdpi.comnih.gov These enzymes are responsible for the regio- and stereoselective hydroxylation of steroids, a critical process for their functional diversification. nih.govasm.org
The two key reactions in the formation of this compound from androstenedione are:
19-Hydroxylation: This reaction is catalyzed by aromatase (CYP19A1), a unique P450 enzyme that catalyzes three successive oxidation steps: hydroxylation at C19, further oxidation of the 19-hydroxyl group, and subsequent aromatization of the A-ring to form estrone. mdpi.com
16-Hydroxylation: Various P450 enzymes can catalyze hydroxylation at the C16 position of androgens. This modification is a common step in steroid metabolism, leading to products with altered biological activities. davidmoore.org.uk 16α-hydroxylated steroids, for instance, are known to have increased glucocorticoid activity. davidmoore.org.uk
The liver microsomal P450 system is known to hydroxylate androstenedione at multiple sites, representing a key hub for both primary and secondary metabolism of this steroid. acs.org The combined action of these P450 enzymes results in the production of dihydroxylated metabolites like this compound.
| Enzymatic Step | Enzyme Family | Precursor | Product | Significance |
| 19-Hydroxylation | Cytochrome P450 (CYP19A1/Aromatase) | 4-Androsten-3,17-dione (B8810513) | 19-Hydroxy-4-androsten-3,17-dione | Obligatory step in estrogen biosynthesis nih.govmdpi.com |
| 16α-Hydroxylation | Cytochrome P450 | 4-Androsten-3,17-dione | 16α-Hydroxy-4-androsten-3,17-dione | Modulates biological activity; precursor for other steroids davidmoore.org.uk |
| Combined Hydroxylation | Cytochrome P450 enzymes | 4-Androsten-3,17-dione | This compound | Potential intermediate in estriol biosynthesis nih.govnih.gov |
The identification and quantification of steroid metabolites in complex biological fluids such as urine and plasma are crucial for understanding metabolic pathways. Modern analytical techniques are essential for detecting these compounds, which are often present at low concentrations. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and invaluable technique for studying the metabolic fate of steroids. nih.gov This method allows for the separation, detection, and structural elucidation of various metabolites in biological extracts. For instance, LC-MS has been successfully used to identify metabolites of 4-hydroxyandrost-4-ene-3,17-dione in urinary extracts from patients, demonstrating its utility in steroid profiling. nih.gov These same analytical principles and technologies are applied to identify and quantify more complex metabolites like this compound in research settings.
Microbial Biotransformation for this compound Production and Analogue Synthesis
Microbial biotransformation offers an efficient, environmentally friendly alternative to chemical synthesis for producing functionalized steroids. davidmoore.org.uknih.gov Microorganisms possess a vast arsenal of enzymes that can catalyze specific modifications of the steroid nucleus, often with high selectivity. researchgate.net
A wide range of bacteria and fungi are capable of transforming steroids through reactions such as hydroxylation, dehydrogenation, and side-chain cleavage. researchfloor.orgnih.gov Hydroxylation is one of the most significant microbial transformations, as it introduces a functional group that can dramatically alter the biological properties of the steroid. davidmoore.org.ukresearchgate.net
Fungal Systems: Filamentous fungi are particularly renowned for their steroid hydroxylation capabilities. researchfloor.orgnih.gov Genera such as Aspergillus, Rhizopus, Mucor, and Cunninghamella are known to hydroxylate steroids at various positions on the nucleus. davidmoore.org.ukresearchgate.netnih.gov These fungi produce cytochrome P450 enzymes that can introduce hydroxyl groups at positions that are difficult to access through conventional chemical methods. asm.org
Bacterial Systems: Bacteria, including species from the genera Mycolicibacterium, Rhodococcus, and Bacillus, also play a crucial role in steroid biotransformation. researchfloor.orgmdpi.com They possess robust catabolic pathways for steroids and contain various hydroxylases, including distinct classes of cytochrome P450 enzymes, that can be harnessed for producing valuable steroid intermediates. nih.govasm.org
A key advantage of microbial biotransformation is the high degree of regio- and stereoselectivity exhibited by the enzymes involved. davidmoore.org.ukresearchfloor.org This means that microorganisms can introduce functional groups at a specific carbon atom (regioselectivity) and with a precise spatial orientation (stereoselectivity). researchgate.net This selectivity is often difficult and costly to achieve with chemical synthesis, which may produce a mixture of unwanted isomers, requiring extensive purification steps. asm.org
Fungal P450 enzymes, for example, show distinct regioselectivity for steroidal hydroxylation, allowing for the targeted production of specific hydroxylated derivatives. asm.org The relationship between the structure of the steroid substrate and the site of hydroxylation has been studied extensively. For example, by selecting specific fungal strains, it is possible to direct hydroxylation to positions such as 7α, 11α, 14α, or 15β on the androstenedione core. nih.govnih.gov This enzymatic precision is fundamental to synthesizing complex steroids like this compound or its analogues for pharmaceutical research and development.
| Microorganism Type | Example Genera | Key Enzyme Systems | Primary Transformation | Selectivity |
| Fungi | Aspergillus, Rhizopus, Mucor, Cunninghamella | Cytochrome P450 monooxygenases, Hydroxylases | Hydroxylation at various positions (e.g., 7α, 11α, 14α, 16α) nih.govresearchgate.netnih.gov | High Regio- and Stereoselectivity asm.org |
| Bacteria | Mycolicibacterium, Rhodococcus, Bacillus | Cytochrome P450s, 3-ketosteroid-9α-hydroxylase | Hydroxylation, Side-chain degradation, Dehydrogenation nih.govnih.govmdpi.com | High Regio- and Stereoselectivity nih.gov |
In Vitro Models for Studying this compound Biosynthesis
The study of the biosynthesis of this compound, like that of other steroid hormones, heavily relies on in vitro models. These systems provide a controlled environment to investigate specific enzymatic reactions, identify intermediates, and characterize the enzymes involved, free from the complexities of a whole-organism or cellular environment. nih.govbitesizebio.com The primary in vitro approaches for elucidating the biosynthetic pathway of this steroid include cell-free extracts, systems with purified or recombinant enzymes, and reconstituted cell-free systems.
Cell-free systems are instrumental in the initial stages of pathway discovery and characterization. nih.gov These systems typically consist of crude cell lysates that contain the necessary enzymes, cofactors, and substrates for the synthesis of the target molecule. bitesizebio.com By incubating a known precursor, such as 4-androstene-3,17-dione, with these extracts, researchers can track its conversion to this compound and identify potential intermediates. The open nature of cell-free systems allows for direct manipulation and measurement, facilitating the rapid prototyping and testing of biosynthetic pathways. frontiersin.org
A more defined approach involves the use of purified or recombinantly expressed enzymes. The biosynthesis of steroids is primarily catalyzed by two major classes of enzymes: cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs). oup.commdpi.comnih.gov To produce this compound from 4-androstene-3,17-dione, specific hydroxylase enzymes, likely belonging to the CYP family, would be required to introduce hydroxyl groups at the C16 and C19 positions.
In vitro studies using recombinant enzymes expressed in host systems like E. coli or yeast allow for the detailed characterization of individual enzymatic steps. mdpi.com For example, a specific CYP enzyme suspected of 16-hydroxylase activity can be isolated and incubated with the substrate to confirm its function. This approach is crucial for determining enzyme kinetics, substrate specificity, and the necessary cofactors.
Reconstituted cell-free systems offer a higher degree of control by combining individually purified components necessary for the biosynthetic pathway. bitesizebio.com For the study of this compound biosynthesis, such a system would include the precursor (4-androstene-3,17-dione), the specific CYP enzymes responsible for 16- and 19-hydroxylation, a P450 reductase to transfer electrons, and cofactors like NADPH. This "bottom-up" approach enables precise control over the reaction conditions and allows for the unambiguous identification of the function of each component.
Below is a hypothetical data table illustrating the type of results that could be obtained from an in vitro study using recombinant enzymes to identify the key hydroxylases in the biosynthesis of this compound.
| Enzyme | Substrate | Product(s) Identified | Conversion Rate (%) |
| CYPX1 (recombinant) | 4-androstene-3,17-dione | 16-Hydroxy-4-androsten-3,17-dione | 75 |
| CYPX2 (recombinant) | 4-androstene-3,17-dione | 19-Hydroxy-4-androsten-3,17-dione | 60 |
| CYPX1 + CYPX2 (recombinant) | 4-androstene-3,17-dione | This compound | 45 |
| Control (no enzyme) | 4-androstene-3,17-dione | No conversion | 0 |
This table demonstrates how in vitro models can be used to pinpoint the specific enzymes responsible for each step in the biosynthetic pathway of this compound.
Enzymology and Metabolic Transformations of 16,19 Dihydroxy 4 Androsten 3,17 Dione
Characterization of Enzymes Catalyzing Formation and Further Metabolism of 16,19-Dihydroxy-4-androsten-3,17-dione
The generation of this compound from its precursor, 4-androstene-3,17-dione, is not a single-step process. It requires the action of specific classes of enzymes, primarily steroid hydroxylases, which belong to the cytochrome P450 (CYP) superfamily. nih.govwikipedia.orgwikipedia.org These enzymes are monooxygenases that catalyze the insertion of a hydroxyl group into the steroid nucleus. nih.govwikipedia.org The formation of the dihydroxy compound necessitates two distinct hydroxylation events.
The introduction of hydroxyl groups at the C-16 and C-19 positions of androstenedione (B190577) is catalyzed by specific cytochrome P450 enzymes and potentially other oxidoreductases.
C-19 Hydroxylation: The primary enzyme responsible for the sequential hydroxylation of the C-19 methyl group of androgens is aromatase (CYP19A1) . nih.govnih.gov This is the first and second step in the multi-step process of converting androgens to estrogens. nih.govnih.gov The first hydroxylation produces 19-hydroxy-4-androstene-3,17-dione. nih.gov Aromatase is a distributive enzyme, meaning its intermediates, like 19-hydroxy-4-androstene-3,17-dione, can be released from the active site before the subsequent reaction occurs. nih.gov This allows for the potential accumulation of 19-hydroxylated intermediates that can then serve as substrates for other enzymes.
C-16 Hydroxylation: Several cytochrome P450 enzymes exhibit 16α-hydroxylase or 16β-hydroxylase activity. nih.govoup.com For instance, studies have identified various steroid hydroxylases in different organisms capable of this modification. nih.govoup.com The presence of a 16α-hydroxyl group is significant in the biosynthesis of certain steroids, such as estriol (B74026). wikipedia.org While multiple CYPs can perform this function, their expression and specificity vary between tissues and species. researchgate.net The formation of this compound would require one of these 16-hydroxylases to act on 19-hydroxy-4-androstene-3,17-dione, or conversely, for aromatase to act on 16-hydroxy-4-androstene-3,17-dione.
Oxidoreductases: Besides the primary hydroxylase activity, other oxidoreductases play crucial roles. NADPH-cytochrome P450 reductase (POR) is an essential redox partner for all microsomal P450 enzymes, including aromatase, transferring electrons from NADPH to the P450 enzyme to enable the catalytic cycle. wikipedia.orgnih.gov Additionally, hydroxysteroid dehydrogenases (HSDs) are a class of oxidoreductases that interconvert hydroxyl groups and keto groups on the steroid nucleus. For example, 17β-hydroxysteroid dehydrogenases (17β-HSDs) can reduce the 17-keto group of androstenedione and its derivatives to a 17β-hydroxyl group, forming testosterone-like compounds. mdpi.com
Table 1: Key Enzymes in the Metabolism of this compound and its Precursors
| Enzyme Class | Specific Enzyme(s) | Function | Reference |
|---|---|---|---|
| Hydroxylase (Cytochrome P450) | Aromatase (CYP19A1) | Catalyzes sequential hydroxylation of the C-19 methyl group. | nih.gov, nih.gov |
| Steroid 16-hydroxylases (various CYPs) | Adds a hydroxyl group at the C-16 position. | oup.com, nih.gov | |
| Cytochrome P450 17A1 (CYP17A1) | Catalyzes 17α-hydroxylation and subsequent C17-20 bond cleavage. | bioscientifica.com | |
| Oxidoreductase | NADPH-Cytochrome P450 Reductase (POR) | Donates electrons to microsomal cytochrome P450 enzymes. | nih.gov |
| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Interconverts 17-keto and 17β-hydroxy steroids. | mdpi.com | |
| Cytochrome b5 | Modulates the activity of certain CYPs, such as CYP17A1. | bioscientifica.com |
The compound this compound is an intermediate within the complex web of C19 steroid metabolism. Its existence is predicated on the enzymatic processing of androstenedione.
The metabolic pathway likely proceeds as follows:
Androstenedione is hydroxylated at either the C-19 position by aromatase to form 19-hydroxy-4-androstene-3,17-dione or at the C-16 position by a 16-hydroxylase to form 16α-hydroxy-4-androstene-3,17-dione . nih.govwikipedia.org
The resulting mono-hydroxylated intermediate can then undergo a second hydroxylation at the remaining position (C-16 or C-19, respectively) to yield This compound .
This dihydroxy steroid is structurally positioned as a potential precursor to hydroxylated estrogens. Aromatase can act on various androgenic substrates, including 16α-hydroxytestosterone, to produce estriol, indicating its tolerance for hydroxylated substrates. nih.govnih.gov Therefore, it is plausible that this compound could be further metabolized by aromatase, leading to the formation of a dihydroxylated estrone (B1671321) derivative. Furthermore, the 17-keto group could be reduced by a 17β-HSD to yield 16α,17β,19-trihydroxy-4-androsten-3-one, a tri-hydroxylated C19 steroid that could also serve as an estrogen precursor. The synthesis of related compounds like 16α,19-dihydroxy-4-androstene-3,17-dione has been achieved chemically, underscoring their relevance as potential intermediates in estriol biosynthesis. nih.govnih.gov
Enzyme Kinetics and Substrate Specificity Studies Related to this compound
Detailed enzyme kinetic studies specifically using this compound as a substrate are not extensively documented in the available literature. However, kinetic data for related reactions and principles of enzyme specificity provide significant insight.
Enzyme kinetics are often described by the Michaelis-Menten equation, where the Michaelis constant (Km) reflects the substrate concentration at half-maximal velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. quizlet.com
Studies on the enzymes that produce and potentially consume this dihydroxy steroid reveal important aspects of substrate specificity:
Aromatase (CYP19A1): This enzyme displays a high degree of specificity for androgens. nih.gov The crystal structure of human aromatase shows a snug, androgen-specific binding pocket that accommodates the androstenedione molecule. nih.gov Structural modifications, such as the introduction of a hydroxyl group, can impact binding affinity and catalytic efficiency. While specific kinetic parameters for this compound are lacking, kinetic studies on the closely related precursor, 19-hydroxy-4-androstene-3,17-dione, have been performed in the context of estrogen biosynthesis. nih.gov
Ketoreductases/Dehydrogenases: The specificity of enzymes like 17β-HSD is critical. For instance, a ketoreductase (KR-2) that converts 4-androstene-3,17-dione to testosterone (B1683101) was found to have a Km value of 2.22 mmol/L for its substrate. mdpi.com The presence of additional hydroxyl groups at the C-16 and C-19 positions would likely alter the binding of the steroid within the active site, thereby changing the Km and Vmax values for this class of enzymes.
The concept of substrate specificity is rooted in the enzyme's ability to distinguish between different molecules, a process that can be governed by induced fit, where the substrate's binding causes a conformational change in the enzyme. quizlet.com The addition of polar hydroxyl groups at C-16 and C-19 would significantly alter the steroid's interaction with the amino acid residues in an enzyme's active site, affecting its orientation and reactivity.
Modulation of Enzymatic Activity by Chemical and Biological Factors in Experimental Systems
The activity of steroidogenic enzymes, particularly the cytochrome P450 hydroxylases responsible for the formation of this compound, is subject to modulation by a variety of factors.
Chemical Modulators (Inhibitors): The activity of steroid hydroxylases can be inhibited by specific chemical compounds. For example, aromatase activity is known to be inhibited by various molecules, which form the basis of several therapeutic drugs. In experimental settings, compounds like phenobarbital, piperonyl butoxide, and malathion (B1675926) have been shown to differentially inhibit steroid hydroxylase activities. oup.com
Biological Modulators:
Cofactors: The availability of the NADPH cofactor is vital for the function of P450 enzymes, which rely on the NADPH-cytochrome P450 reductase for electrons. nih.gov
Allosteric Modulators: The activity of some P450 enzymes is allosterically regulated by other proteins. For instance, cytochrome b5 can modulate the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, influencing the direction of steroid synthesis towards either glucocorticoids or androgens. bioscientifica.com It is hypothesized that cytochrome b5 enhances certain reactions by promoting a specific alignment of the substrate within the active site. bioscientifica.com
Gene Expression: The expression levels of steroidogenic enzymes are regulated by various signaling molecules and transcription factors, which can be influenced by hormones and other stimuli. wikipedia.org For example, the expression of aromatase can be upregulated by glucocorticoids and certain signaling pathways. researchgate.net
Table 2: Examples of Modulators for Steroid Hydroxylases
| Modulator Type | Example | Target Enzyme(s) | Effect | Reference |
|---|---|---|---|---|
| Chemical | Phenobarbital | Steroid Hydroxylases | Inhibition | oup.com |
| Piperonyl Butoxide | Steroid Hydroxylases | Inhibition | oup.com | |
| Malathion | Steroid Hydroxylases | Inhibition | oup.com | |
| Biological | NADPH | Cytochrome P450 enzymes | Essential Cofactor | nih.gov |
| Cytochrome b5 | CYP17A1 | Allosteric modulation | bioscientifica.com | |
| Glucocorticoids | Aromatase (CYP19A1) | Upregulation of expression | researchgate.net |
Computational Modeling of Enzyme-Substrate Interactions for this compound
While specific computational models for the interaction of this compound with its metabolizing enzymes are not prominent in the literature, computational enzymology is a powerful tool for understanding such processes. mdpi.com Techniques like molecular docking and molecular dynamics simulations are used to model how a substrate fits into an enzyme's active site and to predict the nature of the chemical reaction.
These computational approaches have been successfully applied to other steroid-metabolizing enzymes:
Predicting Binding Modes: The crystal structure of human aromatase has provided a basis for understanding its androgen specificity, revealing a compact active site. nih.gov Computational docking could be used to model how this compound, with its additional hydroxyl groups, would fit into this site. These models can help predict whether the added polar groups would form favorable hydrogen bonds or create unfavorable steric clashes with active site residues, thus explaining potential changes in binding affinity (Km) and catalytic rate (kcat).
Elucidating Reaction Mechanisms: Computational studies can help elucidate the complex catalytic cycles of P450 enzymes. wikipedia.org For bacterial steroid hydroxylases, modeling has been used to compare the active sites of enzymes that hydroxylate steroids at different positions (e.g., 16β vs. 16α), showing that the shape and volume of the active site dictate the orientation of the steroid relative to the heme iron, thereby determining the regioselectivity of the hydroxylation. nih.gov A similar approach could be applied to understand how human hydroxylases process multiply-hydroxylated substrates like this compound.
The development of such models would be invaluable for predicting the metabolic fate of this compound and for designing specific inhibitors or modulators for the enzymes involved.
Chemical Synthesis and Derivatization Strategies for 16,19 Dihydroxy 4 Androsten 3,17 Dione and Its Analogs
Total Synthesis Approaches to the 16,19-Dihydroxy-4-androsten-3,17-dione Core Structure
The total synthesis of this compound is typically achieved through multi-step sequences starting from more readily available steroid precursors. A common strategy involves the use of a 5α-bromo-6β,19-epoxy-17-ketone derivative as a key starting material. nih.gov This approach leverages the existing steroidal framework, allowing for the sequential and controlled introduction of the required functional groups.
Stereospecific Introduction of Hydroxyl Groups at C-16 and C-19
Achieving the correct stereochemistry at the C-16 and C-19 positions is paramount for biological activity. Specific chemical and biotechnological methods have been developed to install these hydroxyl groups with high precision.
C-19 Hydroxylation: The introduction of the 19-hydroxyl group is commonly accomplished through the reductive cleavage of a 6β,19-epoxy ring. nih.govnih.gov This reaction, often carried out using zinc dust, breaks the ether linkage to generate the 19-alcohol. nih.govnih.gov This method is effective because the epoxy ring pre-defines the position of the subsequent hydroxylation.
C-16 Hydroxylation: The stereospecific introduction of the 16α-hydroxyl group can be achieved through a chemical sequence involving bromination and hydrolysis. nih.gov The 17-ketone starting material is first brominated at the C-16α position, followed by a controlled alkaline hydrolysis of the resulting 16α-bromo-17-ketone. nih.gov This two-step process ensures the desired stereochemical outcome. Alternatively, biotechnological methods offer a highly specific approach. The cytochrome P450 enzyme CYP154C3, isolated from Streptomyces griseus, has been shown to catalyze the regio- and stereospecific hydroxylation of various steroid substrates, including androst-4-ene-3,17-dione, at the 16α position. nih.gov
| Target Position | Method | Key Reagents/Enzymes | Starting Material Feature | Reference |
|---|---|---|---|---|
| C-19 Hydroxyl | Chemical Synthesis | Zinc dust | 6β,19-epoxy ring | nih.govnih.gov |
| C-16α Hydroxyl | Chemical Synthesis | 1. Bromine 2. NaOH (alkaline hydrolysis) | 17-ketone | nih.gov |
| C-16α Hydroxyl | Biocatalysis | CYP154C3 from Streptomyces griseus | Androst-4-ene-3,17-dione | nih.gov |
Preparation of Isotopically Labeled this compound for Metabolic Tracing Studies
Isotopically labeled compounds are indispensable tools for metabolic tracing, allowing researchers to follow the fate of a molecule in biological systems. The preparation of labeled this compound can be accomplished by employing isotopically enriched starting materials in the established synthetic pathways.
For instance, commercially available precursors such as 4-androstene-3,17-dione-2,3,4-¹³C₃ or deuterated 4-androstene-3,17-dione (e.g., d₅) can be used. sigmaaldrich.comeurisotop.com These labeled substrates would then be carried through the synthetic sequences described previously to yield the final, isotopically tagged this compound. Another example from a related compound involves the synthesis of 7,7-[²H₂]-4-hydroxy-4-androstene-3,17-dione, which was created from 7,7-[²H₂]-4-androstene-3,17-dione for use as an internal standard in mass spectrometry. nih.gov Additionally, early metabolic studies utilized radiometric methods with tritiated androstenedione (B190577) to track the formation of hydroxylated metabolites like 19-hydroxyandrostenedione. nih.gov These approaches are fundamental for quantitative analysis and for elucidating metabolic pathways.
Synthetic Modifications for Structure-Activity Relationship (SAR) Investigations
To understand how the chemical structure of this compound relates to its biological function, various analogs are synthesized and tested. These structure-activity relationship (SAR) studies involve systematic modifications at different positions on the steroid skeleton.
C-4 Position: The area around the C-4 position of the androstenedione core has been identified as a key interaction zone for enzymes like aromatase. nih.gov SAR studies have explored the introduction of various substituents at this position, including 4-amino, 4-alkoxy, 4-aryloxy, and 4-alkyl groups, to probe the nature of the enzyme's active site. nih.gov
C-7 Position: Analogs with modifications at the C-7 position have been synthesized for related steroids. nih.gov The introduction of an additional oxo or hydroxy group at C-7 can significantly alter the molecule's properties and interactions with biological targets. nih.gov
C-16 Position: The 16-hydroxyl group is a key feature, and replacing it with other functionalities, such as a 16β-methyl group, is a strategy used to investigate the importance of this hydrogen-bonding donor for biological activity. researchgate.net
C-17 Position: The 17-keto group is a common site for modification. Its reduction to a 17β-hydroxyl group, catalyzed by 17β-hydroxysteroid dehydrogenases, is a critical metabolic conversion for many steroids. mdpi.comresearchgate.net Synthesizing both the 17-keto and 17β-hydroxy analogs is a standard approach in SAR studies to evaluate the impact on receptor binding and activity. mdpi.com
By creating a library of such analogs, researchers can map the specific structural requirements for the biological activity of the this compound scaffold.
Biological Activity and Mechanistic Investigations of 16,19 Dihydroxy 4 Androsten 3,17 Dione in Experimental Systems
Receptor Binding and Ligand Affinity Studies for 16,19-Dihydroxy-4-androsten-3,17-dione
The interaction of steroid hormones with nuclear receptors is a critical initiating step in their biological action. The binding affinity and specificity of a ligand for its receptor are key determinants of its subsequent physiological effects.
Profiling of Androgen Receptor Interactions
Scientific literature to date does not provide specific data on the binding affinity of this compound for the androgen receptor (AR). However, studies on the parent compound, 4-androstene-3,17-dione, offer some context. Research has shown that 4-androstene-3,17-dione does bind to the androgen receptor, albeit with a lower affinity than the potent androgen dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.net In one study, the dissociation constant (Kd) for 4-androstene-3,17-dione was determined to be 648 ± 21 nM, compared to 10 ± 0.4 nM for DHT, indicating a significantly weaker interaction. nih.govresearchgate.net
It is important to note that these findings pertain to the non-hydroxylated precursor and not to this compound itself. The presence of the hydroxyl groups at the C16 and C19 positions would be expected to alter the molecule's three-dimensional structure and polarity, which would in turn influence its binding characteristics with the androgen receptor. Without direct experimental evidence, the precise binding affinity of this compound remains to be elucidated.
Exploration of Interactions with Other Steroid Hormone Receptors and Nuclear Receptors
There is currently a lack of specific research data detailing the binding profile of this compound with other steroid hormone receptors, such as the estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors. Similarly, its interaction with other nuclear receptors has not been characterized. The parent compound, 4-androstene-3,17-dione, is a known precursor in the biosynthesis of both androgens and estrogens, implying that its metabolites can interact with a range of steroid receptors. nih.gov However, direct binding studies on this compound are necessary to determine its own receptor interaction profile.
In Vitro Cellular Responses to this compound Exposure
The cellular effects of a steroid are a direct consequence of its receptor binding and subsequent modulation of cellular processes. The following sections explore the documented in vitro responses to related compounds, highlighting the absence of specific data for this compound.
Effects on Gene Expression and Transcriptional Regulation
Specific studies on the effects of this compound on gene expression and transcriptional regulation are not available in the current scientific literature. However, research on the parent compound, 4-androstene-3,17-dione, has demonstrated its ability to influence gene expression through the androgen receptor. In mesenchymal, pluripotent C3H10T1/2 cells, 4-androstene-3,17-dione was shown to cause nuclear translocation of the androgen receptor and up-regulate the expression of MyoD protein, a key myogenic determination factor. nih.gov This effect was attenuated by the androgen receptor antagonist, bicalutamide, confirming the AR-mediated pathway of this transcriptional regulation. nih.gov The impact of hydroxylation at the C16 and C19 positions on these transcriptional activities is yet to be determined.
Modulation of Cell Proliferation and Differentiation Processes
There is no direct evidence available concerning the modulation of cell proliferation and differentiation by this compound. Studies on related androgens provide some insights into potential activities. For instance, 4-androstene-3,17-dione has been shown to promote myogenesis in C3H10T1/2 cells, as indicated by a dose-dependent increase in myosin heavy chain II+ myotube area. nih.gov In the context of cancer cell lines, the proliferative effect of 4-androstene-3,17-dione on the androgen-sensitive LNCaP human prostate cancer cell line appears to be indirect. nih.gov This effect is not inherent to the compound itself but is mediated through its conversion to metabolites such as 5α-androstane-3,17-dione (A-dione) and epi-androsterone (epi-ADT). nih.gov When the transformation of 4-androstene-3,17-dione was blocked by a 5α-reductase inhibitor, no cell proliferation was observed, suggesting that the parent compound is not androgenic per se in this cell line. nih.gov
The table below summarizes the proliferative effects of 4-androstene-3,17-dione and its metabolites in LNCaP cells.
| Compound | Proliferative Activity in LNCaP cells |
| 4-androstene-3,17-dione | Proliferative, mediated by metabolites |
| 5α-androstane-3,17-dione (A-dione) | Stimulated cell growth |
| epi-androsterone (epi-ADT) | Stimulated cell growth with similar potency to 4-androstene-3,17-dione |
| Androsterone (ADT) | Lower proliferative activity (3.5-fold lower) |
Data derived from a study on the proliferative effects in the androgen-sensitive LNCaP cell line. nih.gov
Influence on Protein Kinase C (PKC) Activity and Associated Signaling Cascades
Direct studies on the influence of this compound on Protein Kinase C (PKC) activity are not present in the available literature. However, research on a structurally similar compound, 19-hydroxy-4-androstene-3,17-dione, has indicated an inhibitory effect on PKC. biosynth.com This compound has been shown to inhibit tissue culture reactions that are dependent on PKC. biosynth.com Given that PKC is a crucial enzyme in cell signaling, this finding for a related molecule suggests a potential area for future investigation regarding this compound.
Investigation of Other Intracellular Signaling Pathways Affected by this compound
While direct studies on the intracellular signaling effects of this compound are not extensively detailed in available literature, the activities of its close analog, 19-hydroxy-4-androstene-3,17-dione, provide significant insights. Research indicates that 19-hydroxy-4-androstene-3,17-dione exerts inhibitory effects on prostate cancer cells. biosynth.com This compound has been shown to interact with the plasma membrane of these cells, causing alterations to their structure and function. biosynth.com
Furthermore, investigations have revealed that 19-hydroxy-4-androstene-3,17-dione can inhibit the activity of protein kinase C (PKC), a crucial enzyme in cellular signaling cascades. biosynth.com It is also reported to induce neuroendocrine trans-differentiation in prostate cancer cells through a mechanism involving an ectopic olfactory receptor. chemicalbook.comchemdad.com Given the structural similarity, it is plausible that this compound could engage with similar pathways, although specific studies are required to confirm such activities.
Studies in Animal Models to Elucidate Physiological Roles
Animal models provide a critical framework for understanding the physiological and metabolic impacts of steroid compounds in vivo.
Impact on Hormonal Homeostasis and Endocrine Axes
The physiological effects of this compound on hormonal balance are understood primarily through the lens of its related compounds. The secretion of 19-hydroxy-4-androstene-3,17-dione (19-OH AD) is regulated by both the hypothalamic-pituitary-adrenal (HPA) axis, with direct stimulation from ACTH, and the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov Studies have noted that levels of 19-OH AD are elevated in conditions such as pregnancy and Cushing's disease, and it has been shown to increase blood pressure and renin secretion. nih.gov
The precursor molecule, 4-androstene-3,17-dione, is a key intermediate in the biosynthesis of androgens and estrogens. wikipedia.orgmdpi.com Its metabolism in rat adrenal tissue is NADPH-dependent and occurs in the microsomal fraction, where it is converted into various other steroids. nih.gov This indicates that the introduction of hydroxyl groups at the C16 and C19 positions could significantly alter its interaction with and regulation by endocrine axes, potentially modulating the production of downstream hormones.
Tissue-Specific Biological Effects and Metabolic Fate in Vivo (e.g., sebaceous gland activity in rat models)
The metabolic journey and tissue-specific actions of steroids are highly dependent on their chemical structure. A related compound, 19-aldehydo-4-androstene-3,17-dione, has demonstrated potent effects on sebaceous gland activity in rat models. It has been found to suppress sebum secretion significantly in the ovariectomized, testosterone-treated Wistar rat. nih.gov This effect is thought to be analogous to that of an estrogen and is hypothesized to result from the local conversion of the steroid into estrone (B1671321) by aromatase enzymes present in the skin. nih.gov
The metabolic fate of the parent compound, 4-androstene-3,17-dione, has been characterized in various rat tissues, revealing a predominance of reductive metabolism.
Table 1: Metabolic Conversion of 4-Androstene-3,17-dione in Rat Tissues
| Tissue | Primary Metabolites Identified | Reference |
|---|---|---|
| Submaxillary Gland | Androsterone, Testosterone (B1683101), 17β-hydroxy-5α-androstan-3-one, 5α-androstane-3,17-dione, 5α-androstane-3α,17β-diol, 4-androstene-3α,17β-diol | nih.gov |
| Adrenal Gland | 5α-androstane-3,17-dione | nih.gov |
| Hepatocytes (Liver) | Exhibits 5α-reductase and 16α-hydroxylase activities | nih.gov |
The presence of hydroxyl groups in this compound would likely influence its metabolic pathway and tissue-specific effects compared to its precursors.
Role as a Precursor to Other Biologically Active Steroids in Animal Systems
Steroids often serve as precursors, or prohormones, for other active molecules. The compound 19-hydroxy-4-androstene-3,17-dione is a known intermediate in the three-step enzymatic reaction catalyzed by aromatase, which converts androgens to estrogens. nih.gov In this process, androstenedione (B190577) is first hydroxylated to form 19-hydroxy-4-androstene-3,17-dione, which is then further processed to produce estrone. nih.govnih.gov It has been demonstrated that endocrine tissues can facilitate this conversion. nih.gov
Experiments involving the intravenous injection of radiolabeled 4-androstene-3,17-dione and 19-hydroxy-4-androstene-3,17-dione in women showed that both compounds have similar fractional conversion rates to estrone. nih.gov This suggests that 19-hydroxy-4-androstene-3,17-dione formed during aromatization can be released and act as a circulating precursor. nih.gov The synthesis of 16α,19-dihydroxy-4-androstene-3,17-dione has been documented, as well as its chemical rearrangement to form its 17β-hydroxy-16-keto isomer, indicating its potential to be converted into other steroid structures. nih.gov
Comparative Biological Activity with Naturally Occurring and Synthetic Steroid Metabolites
The biological activity of this compound can be contextualized by comparing it to related steroids. The parent molecule, 4-androstene-3,17-dione, is a weak androgen and serves as a major precursor for more potent androgens and estrogens. wikipedia.org The introduction of hydroxyl groups significantly modifies the biological profile.
For instance, 4-hydroxy-4-androstene-3,17-dione (Formestane) is a potent, competitive inhibitor of the aromatase enzyme. johnshopkins.edu This activity makes it effective in controlling estrogen-dependent processes. johnshopkins.edu In contrast, 19-hydroxy-4-androstene-3,17-dione is not an inhibitor but an intermediate in the aromatase reaction. nih.gov
Table 2: Comparative Biological Activities of Related Steroids
| Compound | Known Biological Activity/Role | Reference |
|---|---|---|
| 4-Androstene-3,17-dione | Weak androgen; precursor to testosterone and estrone. | wikipedia.org |
| 19-Hydroxy-4-androstene-3,17-dione | Intermediate in estrogen biosynthesis; inhibits prostate cancer cell activity; secretion regulated by HPA and HPG axes. | biosynth.comnih.gov |
| 19-Aldehydo-4-androstene-3,17-dione | Precursor to estrone; suppresses sebaceous gland secretion in rats. | nih.gov |
| 4-Hydroxy-4-androstene-3,17-dione (Formestane) | Potent competitive inhibitor of aromatase. | johnshopkins.edu |
| This compound | Direct biological activity not extensively documented; potential precursor to other steroids. | nih.gov |
This comparative view highlights how specific hydroxylations on the androstane (B1237026) skeleton lead to a diverse range of biological functions, from hormonal precursors to potent enzyme inhibitors.
Advanced Analytical Methodologies for 16,19 Dihydroxy 4 Androsten 3,17 Dione Research
Mass Spectrometry-Based Approaches (GC-MS, LC-MS/MS) for Identification and Quantification in Complex Biological Matrices
Mass spectrometry (MS) coupled with chromatographic separation is an indispensable tool for the analysis of steroids like 16,19-Dihydroxy-4-androsten-3,17-dione in complex biological samples such as plasma, urine, and tissue extracts.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has traditionally been a cornerstone for steroid analysis. For a polar compound such as this compound, derivatization is typically required to increase its volatility and thermal stability for gas chromatography. This process involves converting the hydroxyl groups into more volatile ethers or esters. Following separation on a GC column, the compound is ionized, and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. While no specific mass spectral data for this compound is widely published, analysis of the related compound 4-androstene-3,17-dione by GC-MS reveals characteristic fragmentation patterns that would be altered by the presence of the 16- and 19-hydroxyl groups in the target molecule. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The advent of LC-MS/MS has revolutionized steroid analysis by often eliminating the need for derivatization and offering exceptional sensitivity and specificity. nih.gov This technique is particularly well-suited for the direct analysis of polar metabolites like this compound from biological fluids. In a typical LC-MS/MS workflow, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented to produce a set of product ions. This transition is highly specific and allows for accurate quantification even in the presence of interfering substances. For instance, a validated LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids has demonstrated low quantification limits, highlighting the sensitivity of this approach. nih.gov
A study on the excretion of over-the-counter anabolic steroids like 4-androsten-3,17-dione (B8810513) demonstrated the power of GC-MS in identifying and quantifying its metabolites in urine. nih.gov A similar approach would be applicable to track the metabolic fate of this compound.
Table 1: Comparison of MS-Based Approaches for Steroid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Sample Volatility | Requires volatile or derivatized analytes | Suitable for a wide range of polarities and volatilities |
| Derivatization | Often necessary for polar steroids | Generally not required |
| Sensitivity | High | Very high, often in the picogram to femtogram range nih.gov |
| Specificity | Good, based on retention time and mass spectrum nih.gov | Excellent, based on precursor/product ion transitions nih.gov |
| Application | Established for routine steroid profiling nih.gov | Preferred for complex biological matrices and low-level quantification nih.gov |
Chromatographic Separation Techniques (HPLC, GC) for Isolation, Purification, and Purity Assessment
Chromatographic techniques are fundamental not only as a separation front-end for mass spectrometry but also for the isolation, purification, and purity assessment of steroid compounds in research settings.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of steroids. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed. For instance, a method for the separation of the related 19-Hydroxy-4-androstene-3,17-dione uses a C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and water. sielc.comnih.gov The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram. sigmaaldrich.com Furthermore, HPLC is scalable and can be used for preparative separation to isolate the compound for further studies. sielc.com
Gas Chromatography (GC): As mentioned, GC is a high-resolution separation technique suitable for volatile compounds. For the analysis of this compound, derivatization would be a prerequisite. The choice of the stationary phase in the GC column is critical for achieving optimal separation from other structurally similar steroids. The retention time of the compound under specific GC conditions serves as an important identifier.
Table 2: Chromatographic Conditions for Related Androgen Separation
| Compound | Chromatographic Method | Column | Mobile Phase/Carrier Gas | Detection | Reference |
|---|---|---|---|---|---|
| 19-Hydroxy-4-androstene-3,17-dione | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile and Water with Phosphoric or Formic Acid | UV, MS | sielc.com |
| 4-Oestren-3,17-dione (19-norandrostenedione) | C18 Reverse-Phase HPLC and Capillary GC-MS | C18 HPLC, Capillary GC | Not specified | MS | nih.gov |
| 4-Androstene-3,17-dione | GC-MS | Not specified | Not specified | MS | nih.gov |
Development and Application of Immunoassays and Receptor-Based Assays for Research Purposes
While mass spectrometry provides high chemical specificity, immunoassays and receptor-based assays offer a different, biologically relevant perspective for steroid research.
Immunoassays: These assays rely on the specific binding of an antibody to the target molecule. The development of a specific antibody against this compound would be the first and most critical step. Once a highly specific antibody is available, various immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA), can be developed for high-throughput screening and quantification of the compound in biological samples. However, a significant challenge with steroid immunoassays is the potential for cross-reactivity with structurally related steroids, which can lead to inaccuracies.
Receptor-Based Assays: These assays measure the biological activity of a compound by its ability to bind to and activate a specific receptor. oup.comoup.com For an androgenic compound like this compound, its interaction with the androgen receptor (AR) would be of primary interest. nih.govnih.gov Cell-based reporter gene assays are commonly used, where cells are engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. nih.govnih.gov The amount of light produced is proportional to the androgenic activity of the compound. These assays are invaluable for screening for androgenic or anti-androgenic properties without prior knowledge of the compound's structure. oup.comoup.com
Isotope Dilution Mass Spectrometry for Highly Accurate Quantification in Research Studies
Isotope dilution mass spectrometry (IDMS) is considered the gold standard for accurate quantification of analytes in complex matrices. This method involves "spiking" a known amount of a stable isotope-labeled version of the target compound into the sample. The labeled compound serves as an internal standard that behaves identically to the endogenous, unlabeled compound during sample preparation and analysis.
For this compound, a stable isotope-labeled analog (e.g., containing deuterium (B1214612) or carbon-13) would need to be synthesized. By measuring the ratio of the unlabeled to the labeled compound using mass spectrometry (either GC-MS or LC-MS/MS), highly accurate and precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery. A method for the quantitative determination of 4-hydroxy-4-androstene-3,17-dione in human plasma using IDMS has been described, showcasing the potential of this technique for related compounds. nih.gov This method reported a low detection limit and excellent precision, with coefficients of variation being low both within and between assays. nih.gov
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including steroids. While mass spectrometry provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its complete three-dimensional structure.
For a novel or less-studied compound like this compound, a suite of NMR experiments would be necessary for its unambiguous structural characterization.
¹H NMR (Proton NMR): Provides information about the number of different types of protons and their neighboring protons. The chemical shifts and coupling constants of the protons attached to the steroid backbone and the hydroxyl groups would be key identifiers.
¹³C NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups and the carbonyl groups would be particularly informative.
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular structure. For instance, an HSQC spectrum would correlate protons with their directly attached carbons, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away.
Emerging Research Frontiers and Unresolved Questions Regarding 16,19 Dihydroxy 4 Androsten 3,17 Dione
Comprehensive Elucidation of the Full Metabolic Network Involving 16,19-Dihydroxy-4-androsten-3,17-dione
The metabolic pathway of this compound is not fully characterized, but it can be inferred from the known metabolism of its parent compound, androstenedione (B190577). Androstenedione is a central intermediate in steroidogenesis, convertible to testosterone (B1683101) by 17β-hydroxysteroid dehydrogenases or to estrone (B1671321) by aromatase. wikipedia.orgnih.govnih.gov The formation of this compound likely involves sequential hydroxylation of androstenedione.
Key enzymes such as steroid 16α-hydroxylase and cytochrome P450-dependent 19-hydroxylase are responsible for introducing hydroxyl groups at these positions on the steroid nucleus. nih.govnih.gov Therefore, plausible precursors to this compound include 16α-Hydroxyandrost-4-ene-3,17-dione and 19-Hydroxy-4-androstene-3,17-dione. hmdb.cahmdb.ca The latter is a known intermediate in the aromatization of androstenedione to estrone. nih.gov
Downstream, the metabolic fate of this compound is an area of active investigation. It is likely subject to the same enzymatic modifications as other androgens, including reduction of the A-ring by 5α- or 5β-reductases and reduction of the 3- and 17-keto groups by hydroxysteroid dehydrogenases. nih.govnih.gov This would lead to a variety of triol and tetrol derivatives, the specific structures and biological activities of which are largely unknown. A complete understanding of this metabolic network is crucial for determining the compound's physiological significance.
Table 1: Postulated Metabolic Pathway for this compound
| Precursor(s) | Key Enzyme(s) | Compound | Potential Downstream Metabolite(s) |
| Androst-4-ene-3,17-dione | Steroid 16α-Hydroxylase, 19-Hydroxylase | This compound | Reduced and/or hydroxylated derivatives |
| 16α-Hydroxyandrost-4-ene-3,17-dione | 19-Hydroxylase | This compound | Reduced and/or hydroxylated derivatives |
| 19-Hydroxy-4-androstene-3,17-dione | Steroid 16α-Hydroxylase | This compound | Reduced and/or hydroxylated derivatives |
Identification of Novel Biological Targets and Undiscovered Downstream Signaling Pathways
While its structural similarity to androgens and estrogens suggests potential interactions with their respective receptors, the specific biological targets of this compound have not been definitively identified. Research into structurally related compounds provides clues. For instance, 19-hydroxy-androstene-4-ene-3,17-dione has been reported to exhibit inhibitory effects on prostate cancer cells and to inhibit protein kinase C (PKC), a key signaling molecule. biosynth.com This raises the possibility that this compound could also modulate kinase signaling pathways.
The frontier of neurosteroid research suggests other potential targets. Steroids can modulate neurotransmitter receptors like GABA-A and NMDA receptors, and nuclear receptors such as the Pregnane X Receptor (PXR) are emerging as novel targets for neuroactive steroid action. nih.gov It remains an open question whether this compound or its metabolites can interact with these central nervous system targets. Furthermore, the search for novel steroid dimers and hybrid molecules as potential therapeutics for conditions like prostate cancer highlights the ongoing effort to find new biological targets and mechanisms of action for steroid-based compounds. nih.gov Future research will need to employ techniques such as affinity chromatography, proteomics, and high-throughput screening to uncover the specific proteins and signaling cascades that are modulated by this dihydroxylated steroid.
Development of Innovative Synthetic Routes for Stereoisomers and Advanced Derivatives
The chemical synthesis of this compound and its analogs is essential for detailed biological evaluation. A published route for the synthesis of 16α,19-dihydroxy-4-androstene-3,17-dione starts from a 5α-bromo-6β,19-epoxy-17-ketone derivative. nih.gov Key steps in this synthesis involve the bromination at the C-16α position, followed by a controlled alkaline hydrolysis to introduce the hydroxyl group. A subsequent reductive cleavage of the 6β,19-epoxy ring with zinc dust yields the desired 19-hydroxy functionality. nih.gov
This synthetic framework provides a platform for innovation. By altering the stereochemistry of the starting materials or employing different reducing and oxidizing agents, a variety of stereoisomers could be produced. For example, using different epoxidation or hydroxylation techniques could yield isomers with β-hydroxyl groups at C16 or alternative configurations. Furthermore, the hydroxyl groups at C16 and C19 serve as chemical handles for creating advanced derivatives, such as esters, ethers, or glycosides, which could possess modified pharmacokinetic properties or novel biological activities. The development of more efficient and stereoselective synthetic routes, potentially leveraging biocatalysis with engineered enzymes, remains a key challenge for chemists. nih.govnih.gov
Table 2: Key Intermediates in the Synthesis of 16α,19-dihydroxy-4-androstene-3,17-dione
| Starting Material | Key Intermediate | Final Product |
| 5α-bromo-6β,19-epoxy-17-ketone derivative | 16α-bromo-17-ketones | 16α,19-dihydroxy-4-androstene-3,17-dione |
| 5α-bromo-6β,19-epoxy-17-ketone derivative | 6β,19-epoxy-16α-hydroxy-17-ketones | 16α,19-dihydroxy-4-androstene-3,17-dione |
Applications of Computational Chemistry and In Silico Modeling for Predicting this compound Interactions
Computational chemistry and in silico modeling are powerful tools for navigating the complexities of steroid-protein interactions and predicting biological activity, thereby guiding experimental research. csirhrdg.res.in Methods like molecular docking, quantitative structure-activity relationship (QSAR) studies, and prediction of activity spectra for substances (PASS) are increasingly being applied to steroids. mdpi.comnih.gov These approaches can predict the binding affinity of a ligand to a protein target, such as the androgen receptor or steroidogenic enzymes. nih.gov
For this compound, in silico modeling could be used to:
Predict Binding to Nuclear Receptors: Docking simulations could model how the compound fits into the ligand-binding pockets of androgen, estrogen, and other nuclear receptors, predicting its potential as an agonist or antagonist. nih.gov
Identify Potential Metabolizing Enzymes: Modeling interactions with various cytochrome P450 enzymes could predict its metabolic stability and identify the specific isoforms responsible for its synthesis and degradation. nih.gov
Screen for Off-Target Activities: Computational tools can screen the steroid against large databases of protein structures to identify potential novel biological targets and predict a wide range of pharmacological effects. mdpi.commdpi.com
These computational predictions, while not a substitute for empirical testing, can significantly accelerate research by prioritizing the most promising avenues for investigation and helping to interpret experimental data. nih.gov
Potential Research Utility of this compound as a Chemical Probe for Steroidogenic Enzyme Function and Regulation
The unique structure of this compound makes it a potentially valuable chemical probe for studying the function and regulation of steroidogenic enzymes. Hydroxylated steroids are frequently used as standards and substrates to characterize the activity and specificity of enzymes like cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs). nih.govnih.gov
Specifically, this compound could be used to:
Investigate CYP Specificity: As a substrate containing both 16- and 19-hydroxyl groups, it can be used to probe the active sites of CYPs that are known to hydroxylate steroids, helping to define the structural requirements for substrate recognition and the regioselectivity of the catalytic reaction. nih.govacs.org
Characterize HSD Activity: The compound can serve as a substrate to identify and characterize HSDs that act on dihydroxylated androgens, elucidating their preferred cofactors (NADH/NADPH) and reaction kinetics.
Probe Aromatase Mechanism: Since 19-hydroxylation is a key step in aromatization, this compound and its synthetic precursors could serve as mechanistic probes to further clarify the intricate multi-step reaction catalyzed by aromatase. nih.govresearchgate.net
By using this molecule as a tool, researchers can gain deeper insights into the fundamental processes of steroid metabolism, which is crucial for understanding both normal physiology and the pathology of endocrine disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 16,19-dihydroxy-4-androsten-3,17-dione, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves bromination at C-16α of 5α-bromo-6β,19-epoxy-17-ketone derivatives, followed by controlled alkaline hydrolysis to generate intermediates like 16α-hydroxy-17-ketones. Zinc dust reductive cleavage of epoxy groups and subsequent borohydride reduction can yield 19-alcohol derivatives . Key parameters include reaction time, pH during hydrolysis, and temperature control during reductive steps. For reproducibility, optimize solvent systems (e.g., aqueous methanol) and monitor intermediates via TLC or HPLC.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydroxyl and ketone group positions, with deuterated DMSO as a solvent for resolving hydrogen-bonded protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) in positive-ion mode can verify molecular formula (CHO) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., C-16α vs. β configuration) using single-crystal diffraction data, as demonstrated for structurally similar 19-nor-4-androstene-3,17-dione .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-validate data against peer-reviewed sources (e.g., crystallography databases ) and ensure purity via recrystallization (e.g., using ethyl acetate/hexane mixtures). Contradictions may arise from polymorphic forms or residual solvents; thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can clarify thermal behavior .
Advanced Research Questions
Q. What strategies can resolve structural contradictions in derivatives of this compound?
- Methodological Answer : For disputed configurations (e.g., C-19 hydroxyl orientation), employ computational chemistry (DFT calculations) to predict stability of stereoisomers. Compare computed NMR chemical shifts with experimental data. For crystalline derivatives, use X-ray crystallography to unambiguously assign stereochemistry, as done for 19-nor analogs .
Q. How can researchers design experiments to probe the metabolic stability of this compound in biological systems?
- Methodological Answer :
- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include NADPH cofactors to assess cytochrome P450-mediated oxidation .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-Androstene-3,17-dione-19-D) to track metabolic pathways and identify major metabolites .
- Structural Modifications : Introduce methyl or fluorine groups at reactive sites (e.g., C-16) to evaluate steric/electronic effects on stability, referencing similar modifications in corticosterone derivatives .
Q. What theoretical frameworks guide the study of this compound’s role in steroidogenesis?
- Methodological Answer : Link research to the "catalytic plasticity" theory of cytochrome P450 enzymes, which explains multi-functional oxidation in steroid biosynthesis. Design experiments to test whether 16,19-dihydroxy derivatives act as intermediates in androgen/estrogen pathways. Use kinetic isotope effects (KIE) to elucidate rate-limiting steps in hydroxylation .
Q. How can researchers reconcile conflicting data on the compound’s reactivity under alkaline vs. acidic conditions?
- Methodological Answer : Perform pH-dependent stability studies using buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy. For acid-sensitive epoxide intermediates (e.g., 6β,19-epoxy groups), use low-temperature (C) quenching to isolate reactive species . Compare results with computational pKa predictions to identify protonation-sensitive sites .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction conditions rigorously, including solvent purity and catalyst batches. For example, zinc dust quality significantly impacts reductive cleavage efficiency .
- Data Validation : Cross-reference spectral data with open-access crystallography databases (e.g., Crystallography Open Database entry 1519111) to avoid structural misassignments .
- Safety Protocols : Follow OSHA HCS guidelines for handling ketosteroids, including use of nitrile gloves and fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
